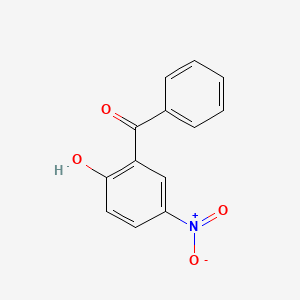

Methanone, (2-hydroxy-5-nitrophenyl)phenyl-

Description

Methanone, (2-hydroxy-5-nitrophenyl)phenyl- is a benzophenone derivative characterized by a hydroxyl group at the 2-position and a nitro group at the 5-position on the aromatic ring.

Properties

IUPAC Name |

(2-hydroxy-5-nitrophenyl)-phenylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO4/c15-12-7-6-10(14(17)18)8-11(12)13(16)9-4-2-1-3-5-9/h1-8,15H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHRILHYQNVLOEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30334082 | |

| Record name | Methanone, (2-hydroxy-5-nitrophenyl)phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30334082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18803-19-5 | |

| Record name | Methanone, (2-hydroxy-5-nitrophenyl)phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30334082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Direct Nitration of 2-Hydroxyphenyl Phenyl Methanone

The most widely reported method involves the electrophilic nitration of 2-hydroxyphenyl phenyl methanone. Concentrated nitric acid (HNO₃) in sulfuric acid (H₂SO₄) facilitates nitro group introduction at the para position relative to the hydroxyl group. The reaction proceeds via the generation of nitronium ions (NO₂⁺), which attack the electron-rich aromatic ring.

Typical Reaction Conditions:

The product is isolated via quenching in ice water, followed by recrystallization from ethanol to achieve >90% purity. Industrial-scale processes employ continuous-flow reactors to enhance heat dissipation and minimize byproducts like ortho-nitrated isomers.

Regioselectivity and Byproduct Management

Nitration regioselectivity is influenced by the hydroxyl group’s directing effects. Computational studies suggest that hydrogen bonding between the hydroxyl group and nitronium ion stabilizes the transition state, favoring para-substitution. Despite this, minor ortho-isomers (<5%) may form, necessitating chromatographic separation using silica gel with ethyl acetate/hexane eluents.

Diazotization and Coupling Strategies

Diazonium Salt Intermediate Formation

An alternative route involves diazotizing 5-nitro-2-aminophenol followed by coupling with benzaldehyde derivatives. This method, adapted from pyrimidine synthesis protocols, proceeds as follows:

- Diazotization: 5-Nitro-2-aminophenol reacts with sodium nitrite (NaNO₂) in HCl at 0–5°C to form a diazonium salt.

- Coupling: The diazonium salt couples with benzaldehyde under alkaline conditions to yield the target compound.

Advantages:

- Avoids harsh nitration conditions.

- Enables modular substitution of aryl groups.

Limitations:

One-Pot Synthesis Approaches

Integrated Nitration and Cyclization

A patent-pending one-pot method (CN112745259A) combines nitration and diazotization in a single reactor:

- Nitration: 2-Hydroxyphenyl phenyl methanone is treated with HNO₃/H₂SO₄ at 40°C.

- Diazotization: Sodium nitrite is added at 0–10°C to convert residual amines into diazonium salts.

- Acid Quenching: Ammonia adjusts pH to precipitate the product.

Key Benefits:

- Reduces wastewater by 40% compared to stepwise methods.

- Eliminates intermediate purification, achieving 85% yield.

Comparative Analysis of Synthetic Routes

| Method | Yield | Purity | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Direct Nitration | 90–95% | >90% | High | Moderate |

| Diazotization-Coupling | 60–70% | 85–90% | Moderate | Low |

| One-Pot Synthesis | 85% | 88–92% | High | High |

Industrial Preference: Continuous-flow nitration dominates due to high throughput, while one-pot methods gain traction for sustainability.

Chemical Reactions Analysis

Types of Reactions

Methanone, (2-hydroxy-5-nitrophenyl)phenyl- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones under specific conditions.

Reduction: Reduction of the nitro group to an amino group can be achieved using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: Electrophilic aromatic substitution reactions can occur, where the nitro group can be replaced by other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas with a palladium or platinum catalyst is often used for the reduction of the nitro group.

Substitution: Reagents such as halogens and alkylating agents can be used for substitution reactions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted benzophenones depending on the substituent introduced.

Scientific Research Applications

Methanone, (2-hydroxy-5-nitrophenyl)phenyl- has a wide range of applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methanone, (2-hydroxy-5-nitrophenyl)phenyl- involves its interaction with various molecular targets. For instance, it can act as an inhibitor of specific enzymes by binding to their active sites. The nitro group plays a crucial role in its reactivity, allowing it to participate in redox reactions and form reactive intermediates that can interact with biological molecules .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs include hydroxyacetophenones and benzophenones with varying substituents (e.g., nitro, chloro, methoxy). Differences in substituent positions and electronic properties significantly impact their physicochemical and biological profiles.

Table 1: Substituent Comparison

Key Observations :

- Hydroxy vs.

- Nitro Group : The nitro group at the 5-position (common in analogs like 39272-00-9) contributes to electron-withdrawing effects, stabilizing the molecule and influencing reactivity in substitution reactions .

- Halogen Substitution : Chloro and fluoro analogs (e.g., 2011-66-7) exhibit enhanced antimicrobial activity, suggesting the target compound may have similar applications if toxicity profiles are favorable .

Physical Properties

Melting points, spectral data, and solubility vary with substituent patterns.

Table 2: Physical Properties of Selected Compounds

Key Observations :

- Hydroxy Groups : Compounds with hydroxyl groups (e.g., 50317-52-7) generally exhibit higher melting points due to hydrogen bonding .

- Chloro Substitution : Chloro analogs like 69240-98-8 show reduced solubility in aqueous media, a trend likely applicable to the target compound if halogenated derivatives are synthesized .

Biological Activity

Methanone, (2-hydroxy-5-nitrophenyl)phenyl-, is a compound of increasing interest in biological research due to its potential antimicrobial and anticancer properties. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Methanone, (2-hydroxy-5-nitrophenyl)phenyl- features a phenolic hydroxyl group and a nitro group on the aromatic ring, which contribute to its reactivity and biological interactions. The unique combination of functional groups allows for diverse chemical reactions, including oxidation and reduction processes.

Antimicrobial Properties

Research indicates that Methanone, (2-hydroxy-5-nitrophenyl)phenyl- exhibits significant antimicrobial activity. It has been shown to inhibit the growth of various bacteria and fungi. The mechanism involves the formation of reactive intermediates that interact with microbial cellular components, disrupting metabolic processes.

Table 1: Antimicrobial Activity Against Various Microorganisms

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Candida albicans | 64 µg/mL |

Anticancer Activity

The compound has also been explored for its anticancer properties. Studies suggest that it can induce apoptosis in cancer cells through the activation of specific signaling pathways.

Case Study: Inhibition of Cancer Cell Proliferation

In a study examining the effects of Methanone on human breast cancer cells (MCF-7), it was found that treatment with the compound resulted in a dose-dependent decrease in cell viability. The underlying mechanism involved the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins.

The biological activity of Methanone, (2-hydroxy-5-nitrophenyl)phenyl- is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound acts as an inhibitor for catechol O-methyltransferase (COMT), affecting neurotransmitter metabolism and potentially influencing neuroactive drug efficacy .

- Redox Reactions : The nitro group participates in redox reactions, generating reactive oxygen species (ROS) that can damage cellular components and induce cell death .

Comparative Analysis

When compared to similar compounds, Methanone, (2-hydroxy-5-nitrophenyl)phenyl- demonstrates unique biological properties due to the presence of both hydroxy and nitro groups. For instance:

Table 2: Comparison with Similar Compounds

| Compound | Structure Features | Biological Activity |

|---|---|---|

| Methanone, (2-amino-5-nitrophenyl)phenyl- | Amino group instead of hydroxy | Reduced antimicrobial activity |

| Methanone, (2-nitrophenyl)phenyl- | Lacks hydroxy group | Lower reactivity |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methanone, (2-hydroxy-5-nitrophenyl)phenyl-?

- Methodological Answer : A common approach involves nitration of precursor aryl ketones. For example, nitration of (2-hydroxyphenyl)phenylmethanone derivatives under controlled conditions (e.g., nitric acid/sulfuric acid at 0–5°C) can introduce the nitro group at the para position relative to the hydroxyl group . Alternative methods include coupling reactions using silver nitrate and persulfate oxidants in acetonitrile/water mixtures under nitrogen, as seen in analogous methanone syntheses (e.g., 60°C, 24 hours) . Confirm regiochemistry via HPLC or NMR to avoid ortho-nitration byproducts.

Q. How is the compound characterized using spectroscopic techniques?

- Methodological Answer :

- IR Spectroscopy : The carbonyl (C=O) stretch typically appears near 1660–1680 cm⁻¹, while nitro (NO₂) and hydroxyl (O–H) groups show peaks at 1520–1340 cm⁻¹ (asymmetric/symmetric NO₂ stretching) and 3200–3500 cm⁻¹ (broad O–H), respectively. Dispersive IR instruments (e.g., BECKMAN IR-9) may require solvent-specific calibration .

- NMR : The aromatic protons adjacent to nitro and hydroxyl groups exhibit deshielding (δ 8.0–8.5 ppm for nitro; δ 10–12 ppm for hydroxyl in DMSO-d₆). Confirm molecular weight via high-resolution mass spectrometry (HRMS) .

Q. What safety precautions are critical when handling this compound?

- Methodological Answer : Although toxicity data are limited, follow GHS/CLP guidelines (P261, P262): use fume hoods, avoid inhalation of dust/vapors, and wear nitrile gloves and safety goggles. Store in amber glass under inert atmosphere to prevent photodegradation or moisture absorption .

Advanced Research Questions

Q. How can contradictions in spectral data between FTIR and dispersive IR instruments be resolved?

- Methodological Answer : Discrepancies arise from solvent effects and instrument resolution (e.g., dispersive vs. FTIR). Replicate spectra in identical solvents (e.g., KBr discs) and compare with reference data from the Coblentz Society or NIST Chemistry WebBook . For quantitative analysis, use FTIR with baseline correction and normalize peak intensities against internal standards.

Q. What strategies improve yield in nitration reactions targeting the 5-nitro position?

- Methodological Answer : Optimize reaction conditions to favor para-nitration:

- Use dilute nitric acid to reduce di-nitration side reactions .

- Introduce electron-withdrawing groups (e.g., acetyl) to direct nitration to the desired position .

- Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and isolate intermediates before full conversion to minimize byproducts .

Q. How does the nitro group influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : The nitro group acts as a strong electron-withdrawing group, activating the aryl ring for nucleophilic substitution but deactivating it for electrophilic reactions. For Suzuki-Miyaura couplings, replace the nitro group post-coupling to avoid competing reduction pathways. Use Pd(PPh₃)₄ catalysts and aryl boronic acids in degassed THF/water mixtures .

Q. What computational methods predict the compound’s photophysical properties?

- Methodological Answer : Employ density functional theory (DFT) with B3LYP/6-31G(d) basis sets to model UV-Vis absorption spectra. Compare results with experimental data from NIST or CC-DPS databases, which provide molar absorptivity and excitation energies . Adjust for solvent effects using polarizable continuum models (PCM).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.